molecular formula C18H18N2O4 B4394337 1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione

1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione

Cat. No.: B4394337
M. Wt: 326.3 g/mol
InChI Key: SMGKPFCUCRAKAD-UHFFFAOYSA-N
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Description

1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various medicinal applications due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the reaction of diethanolamine with substituted anilines or the reaction of piperazine with dichlorobenzenes . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound is known to interact with protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(3-methoxyphenyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy groups enhance its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1,4-bis(3-methoxyphenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-7-3-5-13(9-15)19-11-18(22)20(12-17(19)21)14-6-4-8-16(10-14)24-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGKPFCUCRAKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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